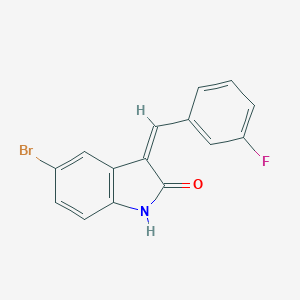

![molecular formula C24H25N3OS B307849 N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, also known as DTBZ, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DTBZ is a fluorescent ligand that binds to the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of neurotransmitter release.

Wirkmechanismus

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. Upon binding to VMAT2, N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is transported into the synaptic vesicles along with the monoamine neurotransmitters. The fluorescence of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is quenched in the acidic environment of the synaptic vesicles, resulting in a decrease in fluorescence intensity. This decrease in fluorescence intensity is proportional to the amount of VMAT2 present in the vesicles, allowing for the quantification of VMAT2 in vivo.

Biochemical and Physiological Effects:

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to have minimal biochemical and physiological effects. It does not affect the uptake or release of monoamine neurotransmitters and does not interfere with the function of VMAT2. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to be safe and well-tolerated in animal studies and human clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has several advantages for lab experiments. It is a highly specific ligand for VMAT2, allowing for the accurate quantification of VMAT2 in vivo. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has minimal biochemical and physiological effects, making it a safe and well-tolerated ligand. However, there are also some limitations to the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline. It has a relatively short half-life, which can limit its use in longitudinal studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline also requires the use of specialized imaging equipment, which can be expensive and not widely available.

Zukünftige Richtungen

There are several future directions for the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline in scientific research. One potential application is in the study of the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's and Huntington's disease. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline could also be used to study the effects of drugs and other compounds on VMAT2 function. In addition, there is potential for the development of new ligands that can bind to VMAT2 with even higher affinity and specificity, allowing for more accurate quantification of VMAT2 in vivo.

Synthesemethoden

The synthesis of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline involves several steps, including the preparation of the intermediate compound, 4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, and the subsequent N,N-diethylation of the amine group. The intermediate compound is synthesized by reacting 2-aminothiophenol with 2,3-dichlorobenzoic acid in the presence of triethylamine and triphosgene. The resulting product is then treated with hydrazine hydrate and sodium acetate to form the pyrazole ring system. The final step involves the N,N-diethylation of the amine group using diethyl sulfate and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used in various scientific research applications, particularly in the field of neuroscience. One of its main applications is in the imaging of VMAT2 in vivo. VMAT2 is a protein that is responsible for the packaging and transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used to study the role of VMAT2 in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction.

Eigenschaften

Produktname |

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |

|---|---|

Molekularformel |

C24H25N3OS |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

N,N-diethyl-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |

InChI |

InChI=1S/C24H25N3OS/c1-3-26(4-2)18-13-11-17(12-14-18)24-27-21(19-8-5-6-9-22(19)28-24)16-20(25-27)23-10-7-15-29-23/h5-15,21,24H,3-4,16H2,1-2H3 |

InChI-Schlüssel |

YQLIOAJWLJSBJJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)

![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)

![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)

![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B307772.png)

![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)

![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)

![5-(5-Methyl-2-furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307785.png)

![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307789.png)

![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)